molecular formula C8H14O2S B15170646 S-(6-Oxohexyl) ethanethioate CAS No. 651034-04-7

S-(6-Oxohexyl) ethanethioate

Katalognummer: B15170646
CAS-Nummer: 651034-04-7
Molekulargewicht: 174.26 g/mol
InChI-Schlüssel: MVQFLINMDQDTKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-(6-Oxohexyl) ethanethioate: is an organic compound with the molecular formula C(_8)H(_14)O(_2)S It is characterized by the presence of a thioester functional group, which is a sulfur-containing analog of an ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-(6-Oxohexyl) ethanethioate typically involves the reaction of 6-mercaptohexanoic acid with an acyl chloride. Here is a step-by-step synthetic route:

    Starting Material: 6-mercaptohexanoic acid.

    Reagent: Acyl chloride (e.g., ethanoyl chloride).

    Solvent: A mixture of glacial acetic acid and dichloromethane.

    Reaction Conditions: The reaction is initiated by adding acyl chloride dropwise to a solution of 6-mercaptohexanoic acid in the solvent mixture, while maintaining the temperature at 0°C. The mixture is then allowed to warm to room temperature and stirred for 24 hours.

    Product Isolation: The solvent is removed by rotary evaporation, yielding this compound as a yellow oil.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar chemical reactions but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

S-(6-Oxohexyl) ethanethioate can undergo various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The thioester can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Thioesters with different substituents.

Wissenschaftliche Forschungsanwendungen

S-(6-Oxohexyl) ethanethioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex thioesters and related compounds.

    Biology: Studied for its potential role in biochemical pathways involving thioesters, which are important in metabolism and enzyme function.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which S-(6-Oxohexyl) ethanethioate exerts its effects involves its reactivity as a thioester. Thioesters are known to be more reactive than their oxygen analogs due to the lower electronegativity of sulfur compared to oxygen. This makes them more susceptible to nucleophilic attack, facilitating various biochemical and chemical reactions. The molecular targets and pathways involved would depend on the specific application, such as enzyme inhibition or activation in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    S-(6-Oxohexyl) ethanethioate: C(_8)H(_14)O(_2)S

    6-Mercaptohexanoic acid: C(_6)H(_12)O(_2)S

    Ethanoyl chloride: C(_2)H(_3)ClO

Uniqueness

This compound is unique due to its specific structure, which combines a hexyl chain with a thioester functional group. This combination imparts distinct reactivity and potential applications that are not shared by simpler thioesters or related compounds. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis and a valuable compound in research.

Eigenschaften

CAS-Nummer

651034-04-7

Molekularformel

C8H14O2S

Molekulargewicht

174.26 g/mol

IUPAC-Name

S-(6-oxohexyl) ethanethioate

InChI

InChI=1S/C8H14O2S/c1-8(10)11-7-5-3-2-4-6-9/h6H,2-5,7H2,1H3

InChI-Schlüssel

MVQFLINMDQDTKB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)SCCCCCC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.